
D-Altrose-18O6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Altrose-18O6 is a rare monosaccharide that has been isotopically labeled with oxygen-18. This compound is a derivative of D-altrose, an aldohexose sugar that is not commonly found in nature. The isotopic labeling with oxygen-18 makes this compound particularly useful in various scientific research applications, including metabolic studies and tracer experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Altrose-18O6 can be synthesized through enzymatic and chemical methods. One common approach involves the use of D-glucose as a starting material, which is then converted to D-altrose through a series of isomerization reactions. The oxygen-18 labeling is typically introduced during the final steps of the synthesis, often through the use of isotopically labeled water (H2^18O) in the reaction medium .
Industrial Production Methods: Industrial production of this compound is less common due to the high cost of isotopically labeled reagents. advancements in biotechnological methods have made it possible to produce D-altrose from D-allulose using commercial glucose isomerase in a packed bed reactor. This method offers a continuous production system that can be adapted for the synthesis of isotopically labeled compounds .
Chemical Reactions Analysis
Types of Reactions: D-Altrose-18O6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific research purposes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield D-altaric acid, while reduction can produce D-altrose alcohol .
Scientific Research Applications
D-Altrose-18O6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the movement and transformation of molecules within biological systems.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of low-calorie sweeteners and other functional food ingredients.
Mechanism of Action
The mechanism of action of D-Altrose-18O6 involves its interaction with specific enzymes and metabolic pathways. For example, D-altrose kinase converts D-altrose to D-altrose-6-phosphate, which is then isomerized to D-psicose-6-phosphate by D-altrose-6-phosphate isomerase. These intermediates are further metabolized in the glycolytic pathway .
Comparison with Similar Compounds
D-Allose: A C-3 epimer of D-glucose with similar biological properties.
D-Gulose: A C-4 epimer of D-galactose, also used in metabolic studies.
D-Tagatose: A ketohexose with applications as a low-calorie sweetener.
Uniqueness: D-Altrose-18O6 is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. This feature distinguishes it from other similar compounds that do not have isotopic labels .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
192.15 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i7+2,8+2,9+2,10+2,11+2,12+2 |
InChI Key |
GZCGUPFRVQAUEE-MZUSITIPSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



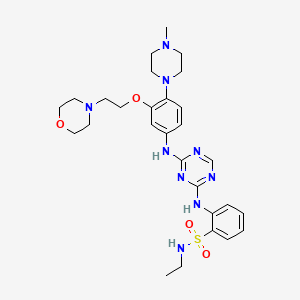


![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
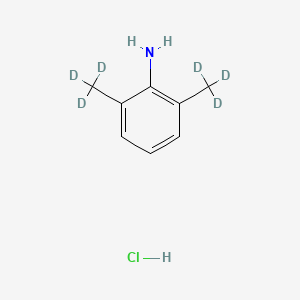

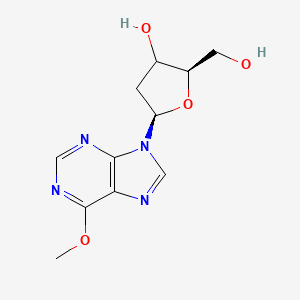
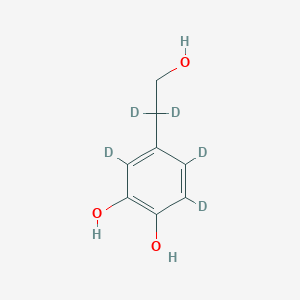
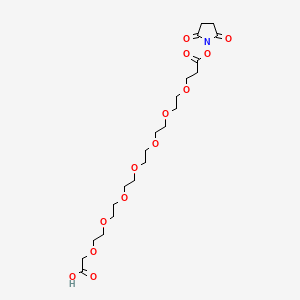

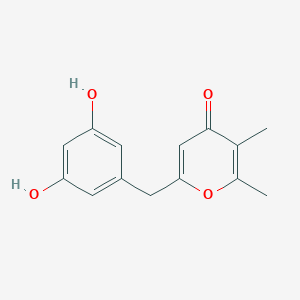
![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)

